3-amino-6-chloro-2-hydroxybenzenesulfonamide

Description

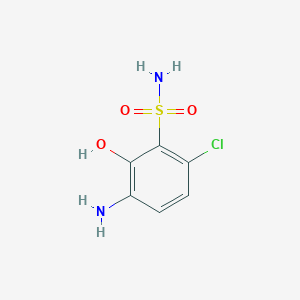

3-amino-6-chloro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.

Properties

IUPAC Name |

3-amino-6-chloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c7-3-1-2-4(8)5(10)6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALHUJCTSBPMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463744 | |

| Record name | 3-amino-6-chloro-2-hydroxy-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276702-20-6 | |

| Record name | 3-amino-6-chloro-2-hydroxy-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-2-hydroxybenzenesulfonamide typically involves the sulfonation of 3-Amino-6-chloro-2-hydroxybenzene. The process can be summarized as follows:

Sulfonation: 3-Amino-6-chloro-2-hydroxybenzene is treated with sulfuric acid to introduce the sulfonamide group.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-amino-6-chloro-2-hydroxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.

Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.

Industrial Applications: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit carbonic anhydrase enzymes, leading to a reduction in tumor growth or microbial activity. The compound’s functional groups allow it to bind to active sites on target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

3-Amino-2-chloro-6-methylphenol: Similar structure but with a methyl group instead of a hydroxy group.

4-Amino-6-chloro-2-hydroxybenzenesulfonamide: Similar structure but with the amino group in a different position.

Uniqueness

3-amino-6-chloro-2-hydroxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Biological Activity

3-Amino-6-chloro-2-hydroxybenzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈ClN₂O₃S. It features:

- An amino group at the 3-position,

- A chloro substituent at the 6-position,

- A hydroxy group at the 2-position.

This unique arrangement contributes to its biological activity, particularly as an enzyme inhibitor and antimicrobial agent.

This compound primarily functions by inhibiting carbonic anhydrase IX (CA IX) , an enzyme that is overexpressed in various tumors. Inhibition of CA IX disrupts tumor metabolism, leading to apoptosis in cancer cells. The compound's structure allows it to effectively bind to the active site of CA IX, blocking its function and altering cellular pathways associated with tumor growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. For instance:

- In vitro studies showed that this compound induced cell mortality in colon cancer cell lines (HT-29) by inhibiting cell proliferation and promoting apoptosis .

- The effective concentration (EC50) values for related compounds have been established, with some derivatives showing EC50 values below 30 µM against cancer cell lines such as IGR39 and MDA-MB-231 .

Antimicrobial Activity

The compound also shows promise as an antibacterial agent . Its structural similarity to established sulfa drugs suggests it may inhibit bacterial folate synthesis pathways, which are crucial for bacterial growth and survival. Preliminary studies indicate that it can effectively reduce bacterial viability, warranting further investigation into its potential as a treatment for bacterial infections.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated various benzenesulfonamide derivatives for their antiproliferative effects on HT-29 colon cancer cells. Compounds similar to this compound showed significant inhibition of cell viability under both normoxic and hypoxic conditions, with some inducing over 25% decrease in cell viability after prolonged exposure .

- Inhibition of Carbonic Anhydrases : Research focused on the inhibition profiles of benzenesulfonamides against different carbonic anhydrase isoforms revealed that this compound selectively inhibited CA IX over other isoforms, highlighting its potential as a targeted anticancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | Hydroxy and amino groups on different positions | Potentially different enzyme inhibition profiles |

| 4-Amino-3-chloro-2-hydroxybenzenesulfonamide | Different positioning of amino and chloro groups | May exhibit distinct pharmacokinetics |

| Sulfanilamide | Basic sulfanilamide structure | Established antibacterial activity |

This table illustrates how variations in substituents can lead to differences in biological activity and applications within this chemical class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.